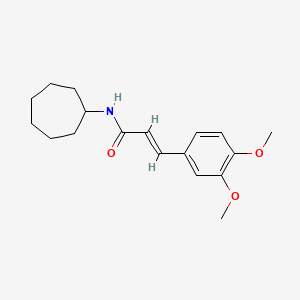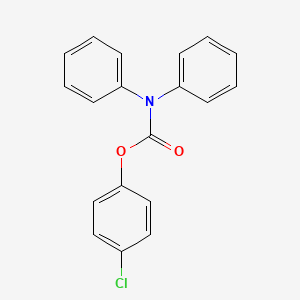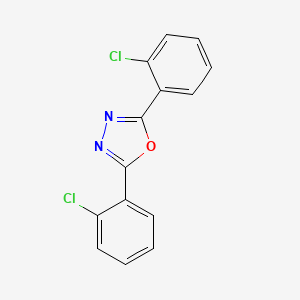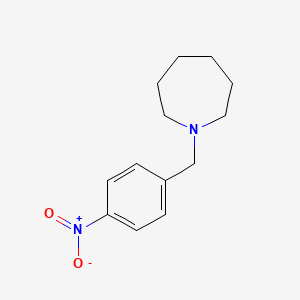![molecular formula C18H21N5O B5625876 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as BPPB, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. BPPB has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research.
作用机制
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating cell growth and proliferation. By inhibiting PDE5, N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can prevent the growth of cancer cells and promote apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of PDE5, which can lead to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells. This can lead to a number of downstream effects, including the activation of protein kinase G and protein kinase A, respectively. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can also inhibit the activity of other enzymes, such as phosphodiesterase 6 (PDE6), which is involved in regulating visual function.
实验室实验的优点和局限性
One of the advantages of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, one of the limitations of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is that it can be difficult to synthesize, requiring expertise in organic chemistry.
未来方向
There are a number of future directions for research on N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. One potential direction is to study the effects of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide on other types of cancer cells, as well as on normal cells. Another potential direction is to study the effects of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms by which N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide exerts its anti-cancer effects, as well as its potential for use in the treatment of other diseases.
合成方法
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-17(23-10-6-9-20-23)18(24)19-11-16-12-21-22(14-16)13-15-7-4-3-5-8-15/h3-10,12,14,17H,2,11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBLHVWPVNSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN(N=C1)CC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5625808.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5625813.png)


![(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625838.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5625846.png)

![N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5625883.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-dimethylbenzamide](/img/structure/B5625895.png)

![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol](/img/structure/B5625914.png)